molecular formula C13H16N2O6S B1139583 2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid CAS No. 103054-22-4

2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid

Cat. No.: B1139583
CAS No.: 103054-22-4
M. Wt: 328.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid is a chemical compound with the molecular formula C13H18N2O4S. It is a white to off-white solid with a melting point of 159-161°C . This compound is primarily used as an intermediate in the synthesis of cefcapene, a third-generation cephalosporin antibiotic .

Chemical Reactions Analysis

Types of Reactions

2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . The reactions are typically carried out under controlled temperatures and in the presence of suitable catalysts to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of 2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid involves its conversion to cefcapene, which inhibits bacterial cell wall synthesis. Cefcapene targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, leading to the disruption of cell wall formation and ultimately causing bacterial cell death . The thiazole ring in the compound plays a crucial role in its binding affinity to PBPs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid is unique due to its specific role as an intermediate in the synthesis of cefcapene. Its structural features, such as the tert-butoxycarbonyl group and the thiazole ring, contribute to its high reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

(E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6S/c1-13(2,3)21-12(20)15-11-14-8(6-22-11)7(10(18)19)4-5-9(16)17/h4,6H,5H2,1-3H3,(H,16,17)(H,18,19)(H,14,15,20)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQWVNVDIQJFJQ-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)C(=CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)/C(=C\CC(=O)O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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